molecular formula C20H19NO5 B2954515 N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1396845-43-4

N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide

Cat. No. B2954515
CAS RN: 1396845-43-4
M. Wt: 353.374
InChI Key: ZCEVRSCATCVMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

N-4HCS compounds have been synthesized for research purposes . For example, a photoactivatable N-4HCS derivative was synthesized to identify the cellular target of the N-4HCS series .


Molecular Structure Analysis

While specific molecular structure analysis of the compound was not found, it’s known that the N-4HCS compounds have a unique structure that enables diverse applications .

Scientific Research Applications

Synthesis and Systemic Exposure

The synthesis of related compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein, has been explored for improved systemic exposure in guinea pigs. These studies focus on the synthesis process and the potential systemic effects of these compounds, providing a foundation for further exploration of similar compounds like N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide (Owton et al., 1995).

Alzheimer's Disease Treatment

Research into 5-aroylindolyl-substituted hydroxamic acids, similar in structure to N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, has shown promise in treating Alzheimer's disease. These compounds, including N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, exhibit potent inhibitory selectivity against histone deacetylase 6 (HDAC6), reducing tau protein phosphorylation and aggregation, and showing neuroprotective activity (Lee et al., 2018).

Chemical Transformations and Derivatives

Studies on the transformation of chromone-3-carboxamide, a compound structurally related to N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, have been conducted. These transformations have led to the synthesis of various derivatives, indicating the potential for diverse applications in chemical synthesis and possibly pharmaceuticals (Ibrahim, 2009).

Potential Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl compounds, which share a similar structure with N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, has revealed their potential as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-1/2 (COX-1/2) and have displayed analgesic and anti-inflammatory effects in experimental models (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

Investigations into the cytotoxicity of compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, structurally akin to N-((4-hydroxychroman-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide, have been conducted. These studies provide insight into the potential therapeutic applications of such compounds in targeting cancer cells (Hassan et al., 2014).

properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-24-16-8-4-5-13-11-17(26-18(13)16)19(22)21-12-20(23)9-10-25-15-7-3-2-6-14(15)20/h2-8,11,23H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEVRSCATCVMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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